molecular formula C7H10O5 B1230552 3-Ketoheptanedioic acid CAS No. 1608-78-2

3-Ketoheptanedioic acid

Cat. No.: B1230552
CAS No.: 1608-78-2
M. Wt: 174.15 g/mol
InChI Key: IYNRULSFFKEOLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ketoheptanedioic acid can be achieved through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 3-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ketoheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-hydroxyheptanedioic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 3-Hydroxyheptanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ketoheptanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ketoheptanedioic acid involves its interaction with various molecular targets and pathways. The keto group at the third carbon position can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows it to interact with enzymes and other biological molecules, potentially influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Heptanedioic acid: The parent compound, lacking the keto group at the third carbon position.

    3-Hydroxyheptanedioic acid: A reduced form of 3-Ketoheptanedioic acid with a hydroxyl group instead of a keto group.

    Pimelic acid: Another derivative of heptanedioic acid with different functional groups.

Uniqueness

This compound is unique due to the presence of the keto group at the third carbon position, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other heptanedioic acid derivatives and makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

1608-78-2

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

3-oxoheptanedioic acid

InChI

InChI=1S/C7H10O5/c8-5(4-7(11)12)2-1-3-6(9)10/h1-4H2,(H,9,10)(H,11,12)

InChI Key

IYNRULSFFKEOLT-UHFFFAOYSA-N

SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Canonical SMILES

C(CC(=O)CC(=O)O)CC(=O)O

Key on ui other cas no.

1608-78-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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